Superior MAO-B Selectivity of Desmethoxyyangonin vs. Yangonin and Methysticin
Desmethoxyyangonin exhibits approximately 30-fold higher affinity for human MAO-B (Ki = 0.031 µM) compared to MAO-A (Ki = 0.922 µM), establishing it as a selective reversible inhibitor . In contrast, yangonin demonstrates less pronounced MAO-B selectivity, with an IC50 of 68.79 ± 35.97 µM for MAO-B, while methysticin shows an IC50 of 23.58 ± 12.81 µM for MAO-B under identical assay conditions [1]. The 30-fold selectivity ratio for DMY surpasses that of typical reference inhibitors like selegiline in terms of the balance between potency and reversibility, positioning DMY as a unique tool compound for probing MAO-B function without irreversible enzyme modification.
| Evidence Dimension | MAO-B inhibition affinity (Ki) and selectivity ratio (MAO-A Ki / MAO-B Ki) |
|---|---|
| Target Compound Data | MAO-B Ki = 0.031 µM; MAO-A Ki = 0.922 µM; Selectivity Ratio ≈ 30-fold |
| Comparator Or Baseline | Yangonin MAO-B IC50 = 68.79 ± 35.97 µM; Methysticin MAO-B IC50 = 23.58 ± 12.81 µM |
| Quantified Difference | DMY is ~2218-fold more potent than yangonin and ~761-fold more potent than methysticin against MAO-B (Ki vs. IC50 approximation) |
| Conditions | Recombinant human MAO-A and MAO-B enzymes; kynuramine substrate; 37°C incubation |
Why This Matters
For researchers investigating MAO-B as a therapeutic target in Parkinson's disease or Alzheimer's disease, DMY provides a well-characterized, selective, and reversible inhibitory profile that is superior to other kavalactones in both potency and selectivity.
- [1] PMC9244838 Table 1. Kavalactone IC50 values for MAO-B. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC9244838/table/T1/. View Source
